

An In-depth Technical Guide to Dichlofenthion

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dichlofenthion	
Cat. No.:	B1670456	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate compound **dichlofenthion**, including its chemical identity, physicochemical properties, mechanism of action, toxicological data, and illustrative diagrams to support research and development activities.

Chemical Identity

Dichlofenthion is an organothiophosphate insecticide and nematicide.[1] Its primary use has been in agriculture to control a variety of soil-dwelling insect pests.[1][2]

- IUPAC Name: O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate[2]
- CAS Number: 97-17-6[3]

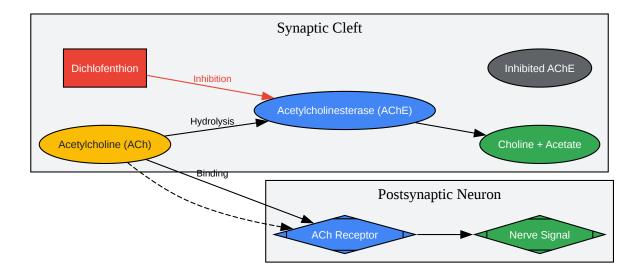
Synonyms: A variety of synonyms and trade names have been used for **dichlofenthion**, including:

- Dichlofention
- Dichlorfenthion
- Dichlorofenthion
- Diclofenthion

- ECP (pesticide)
- ENT 17470
- Hexanema
- Mobilawn
- Nemacide
- O-(2,4-Dichlorophenyl) O,O-diethyl phosphorothioate
- O,O-Diethyl O-(2,4-dichlorophenyl) phosphorothioate
- Phosphorothioic acid, O-(2,4-dichlorophenyl) O,O-diethyl ester
- Tri-vc 13
- V-C 13
- VC-13 Nemacide

Physicochemical Properties

A summary of the key physicochemical properties of **dichlofenthion** is presented in the table below.


Property	Value	Reference
Molecular Formula	C10H13Cl2O3PS	
Molar Mass	315.16 g/mol	
Appearance	Colorless to pale yellow liquid	_
Boiling Point	123 °C (at 0.2 mmHg)	_
Solubility in Water	0.245 mg/L	_
Other Solubilities	Highly soluble in most organic solvents such as benzene, chloroform, and acetone.	
Vapor Pressure	4 x 10 ⁻⁵ mmHg (at 20 °C)	-
Stability	Stable to hydrolysis except under strongly alkaline conditions.	

Mechanism of Action: Acetylcholinesterase Inhibition

Dichlofenthion, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **dichlofenthion** leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve signal transmission.

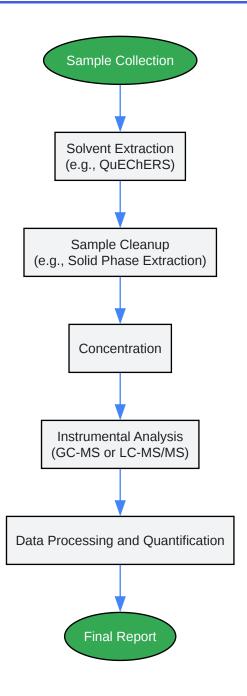
The molecular mechanism involves the phosphorylation of the serine hydroxyl group at the active site of AChE by **dichlofenthion**. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, rendering the enzyme inactive. The persistence of acetylcholine in the synapse leads to continuous nerve impulses, causing a range of toxic effects.

Click to download full resolution via product page

Mechanism of acetylcholinesterase inhibition by dichlofenthion.

Toxicological Profile

Dichlofenthion is classified as moderately to highly toxic. The toxicological data for **dichlofenthion** are summarized in the table below. It is noted to be a skin, eye, and respiratory tract irritant.



Parameter	Value	Species	Reference
Acute Oral LD50	Harmful if swallowed	-	
Acute Dermal LD50	301 mg/kg	Rabbit	
Acute Inhalation Toxicity	Corrosive to the respiratory tract	-	
Reproductive Toxicity	Suspected of damaging the unborn child; reduced fetal weight and embryotoxic effects observed.	Rats and Mice	-
Germ Cell Mutagenicity	Suspected of causing genetic defects.	-	
Carcinogenicity	May cause cancer if swallowed.	-	•
Organ Damage	Causes damage to the nervous system. May cause damage to the central nervous system, kidney, liver, skin, respiratory tract, and auditory system through prolonged or repeated exposure.	-	

Experimental Protocols

Detailed experimental protocols for **dichlofenthion** are not readily available in the public domain. However, a general workflow for the analysis of organophosphate pesticide residues in a given matrix, such as soil or agricultural products, is outlined below. This typically involves extraction, cleanup, and analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Click to download full resolution via product page

Generalized workflow for pesticide residue analysis.

Methodology for a Cited Experiment: Reproductive Toxicity Study

While the full detailed protocol is not provided in the search results, a typical reproductive toxicity study in rodents for a chemical like **dichlofenthion** would follow a standardized guideline, such as those from the OECD or EPA. A general methodology would include:

- Animal Model: Wistar or Sprague-Dawley rats are commonly used.
- Dose Administration: Dichlofenthion would be administered to parental (P) generation animals, typically in their diet or via gavage, for a period before mating, during mating, gestation, and lactation.
- Dose Levels: At least three dose levels (low, mid, high) and a control group would be included.
- Endpoints Measured in Parental Generation:
 - Clinical signs of toxicity
 - Body weight and food consumption
 - Mating and fertility indices
 - Gestation length
- Endpoints Measured in Offspring (F1 Generation):
 - Viability and litter size at birth and throughout lactation
 - Pup body weights
 - Developmental landmarks (e.g., eye-opening, pinna unfolding)
 - Post-mortem examination for gross abnormalities
- Data Analysis: Statistical analysis would be performed to compare the treated groups to the control group for all measured endpoints.

Environmental Fate and Ecotoxicity

Dichlofenthion is considered mobile in soil and can pose a risk to wildlife and water sources. It is highly toxic to fish and aquatic invertebrates. The persistence of **dichlofenthion** in the environment is a concern, although organophosphates generally biodegrade more quickly than

organochlorine pesticides. Its half-life in water and soil is relatively short, on the order of a few minutes, but degradation rates can be influenced by environmental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dichlofenthion (Ref: ENT 17470) [sitem.herts.ac.uk]
- 2. Dichlofenthion Wikipedia [en.wikipedia.org]
- 3. Dichlofenthion | C10H13Cl2O3PS | CID 7328 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichlofenthion].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670456#iupac-name-and-synonyms-for-dichlofenthion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com